molecular formula C8H9N5O B1620225 5-methoxy-2-(1H-tetrazol-1-yl)aniline CAS No. 569648-15-3

5-methoxy-2-(1H-tetrazol-1-yl)aniline

Cat. No.: B1620225
CAS No.: 569648-15-3
M. Wt: 191.19 g/mol
InChI Key: XIRTVSDJTGYPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-2-(1H-tetrazol-1-yl)aniline is a chemical compound with the molecular formula C8H9N5O. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a tetrazole ring attached to the aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(1H-tetrazol-1-yl)aniline typically involves the reaction of 5-methoxy-2-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced to an amine, and the azide group cyclizes to form the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(1H-tetrazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methoxy-2-(1H-tetrazol-1-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(1H-tetrazol-1-yl)aniline
  • 3-methoxy-5-(1H-tetrazol-1-yl)aniline
  • 5-(1H-tetrazol-1-yl)aniline

Uniqueness

5-methoxy-2-(1H-tetrazol-1-yl)aniline is unique due to the presence of both the methoxy and tetrazole groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and stability, while the tetrazole ring provides a versatile scaffold for further functionalization and interaction with biological targets .

Properties

IUPAC Name

5-methoxy-2-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-14-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRTVSDJTGYPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=NN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357679
Record name 5-methoxy-2-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569648-15-3
Record name 5-methoxy-2-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-methoxy-2-(1H-tetrazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
5-methoxy-2-(1H-tetrazol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-methoxy-2-(1H-tetrazol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-methoxy-2-(1H-tetrazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
5-methoxy-2-(1H-tetrazol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-methoxy-2-(1H-tetrazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.